molecular formula C10H16O B2449144 2-Isobutyl-4-methylcyclopent-2-enone CAS No. 5561-09-1

2-Isobutyl-4-methylcyclopent-2-enone

Cat. No.: B2449144
CAS No.: 5561-09-1
M. Wt: 152.237
InChI Key: QZDHPWGZBZIYOT-UHFFFAOYSA-N
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Description

2-Isobutyl-4-methylcyclopent-2-enone is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol It is a cyclopentenone derivative, characterized by the presence of an isobutyl group and a methyl group attached to the cyclopentene ring

Scientific Research Applications

2-Isobutyl-4-methylcyclopent-2-enone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The Zn-Mo oxide catalyst formed ZnMoO3 species during the reduction of ZnMoO4, which might preferentially adsorb C=O bond in the presence of C=C bond in vapor phase hydrodeoxygenation of MCP led to highly selective formations of MCPD with a carbon yield of 70% .

Safety and Hazards

The safety and hazards of 2-Isobutyl-4-methylcyclopent-2-enone are not well-documented in the available literature .

Future Directions

The study by Prof. Li Ning and Prof. Zhang Tao opens up a horizon for the production of dienes with unsaturated ketone by a direct hydrodeoxygenation process . This could potentially lead to more efficient processes to convert renewable biomass to MCPD, stimulating solutions to energy and environmental problems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-4-methylcyclopent-2-enone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-2-butenal with isobutylmagnesium bromide followed by cyclization can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-4-methylcyclopent-2-enone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isobutyl-3-methylcyclopent-2-enone
  • 2-Isobutyl-5-methylcyclopent-2-enone
  • 2-Isobutyl-4-ethylcyclopent-2-enone

Uniqueness

2-Isobutyl-4-methylcyclopent-2-enone is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-methyl-2-(2-methylpropyl)cyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)4-9-5-8(3)6-10(9)11/h5,7-8H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDHPWGZBZIYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(=C1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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